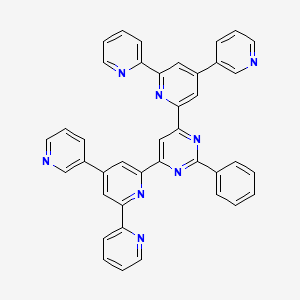
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core with multiple pyridine substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with a pyrimidine core under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Applications De Recherche Scientifique
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Another pyridine-substituted pyrimidine with similar structural features.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A tetrazine derivative with pyridine substituents.
Pyridazine-bridged cationic diiridium complexes: Complexes featuring pyridazine and pyridine ligands
Uniqueness
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine is unique due to its specific arrangement of pyridine rings and the resulting electronic and steric properties.
Propriétés
Numéro CAS |
425368-14-5 |
|---|---|
Formule moléculaire |
C40H26N8 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
2-phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C40H26N8/c1-2-10-27(11-3-1)40-47-38(36-22-30(28-12-8-16-41-25-28)20-34(45-36)32-14-4-6-18-43-32)24-39(48-40)37-23-31(29-13-9-17-42-26-29)21-35(46-37)33-15-5-7-19-44-33/h1-26H |
Clé InChI |
FDWJRUIMOFRPJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)C5=CN=CC=C5)C6=CC(=CC(=N6)C7=CC=CC=N7)C8=CN=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
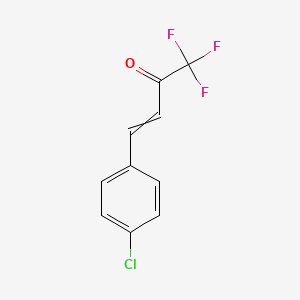
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)

![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
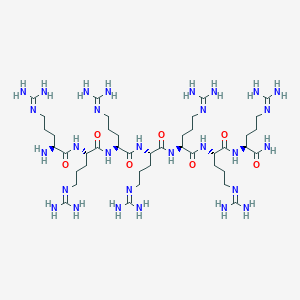
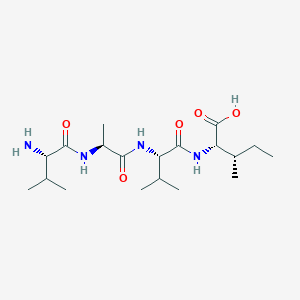
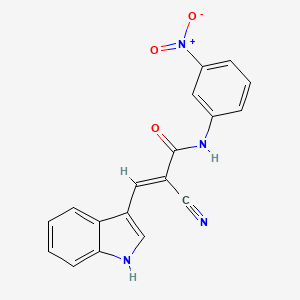
![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
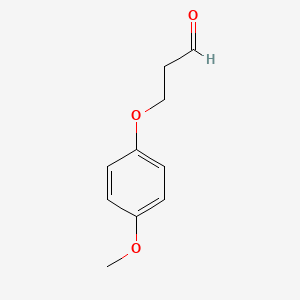
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
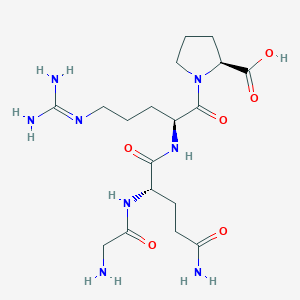
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
